molecular formula C18H17N3O2 B5418390 3-(3-methylphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5418390
M. Wt: 307.3 g/mol
InChI Key: ITHVIBURMAYLIA-UHFFFAOYSA-N
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Description

The compound “3-(3-methylphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a carboxamide group at the 5-position and a 3-methylphenyl group at the 3-position. The nitrogen atom at the 1-position of the oxadiazole ring is further substituted with a 1-phenylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which would likely contribute to the compound’s stability and possibly its reactivity. The phenyl and carboxamide groups could also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability, while the phenyl and carboxamide groups could influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

3-(3-methylphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-7-6-10-15(11-12)16-20-18(23-21-16)17(22)19-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHVIBURMAYLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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